molecular formula C10H16N5O12P3S B10795014 ATP,Gamma S

ATP,Gamma S

Cat. No.: B10795014
M. Wt: 523.25 g/mol
InChI Key: NLTUCYMLOPLUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5’-O-(3-thiotriphosphate) (ATP, Gamma S) is a modified form of adenosine triphosphate where one of the oxygen atoms in the gamma phosphate group is replaced by a sulfur atom. This modification makes ATP, Gamma S resistant to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP, Gamma S can be synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine diphosphate (ADP) to form adenosine-5’-O-(3-thiotriphosphate). The reaction conditions often require the presence of thiophosphoryl chloride and a suitable base to facilitate the substitution of the oxygen atom with a sulfur atom .

Industrial Production Methods

Industrial production of ATP, Gamma S involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

ATP, Gamma S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ATP, Gamma S has a wide range of applications in scientific research:

Mechanism of Action

ATP, Gamma S exerts its effects by acting as a non-hydrolyzable analog of ATP. It binds to the active sites of kinases and other ATP-dependent enzymes, allowing the transfer of the thiophosphate group to target molecules. This modification makes the target molecules resistant to dephosphorylation by phosphatases, thereby stabilizing the phosphorylated state and enabling detailed study of phosphorylation-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ATP, Gamma S is unique due to its resistance to hydrolysis and its ability to act as a stable analog of ATP in biochemical reactions. This makes it particularly useful for studying phosphorylation processes and developing kinase inhibitors .

Properties

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)

InChI Key

NLTUCYMLOPLUHL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Origin of Product

United States

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